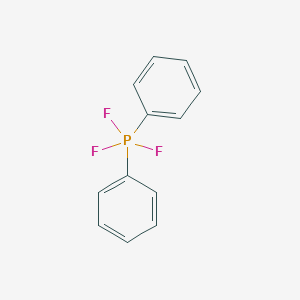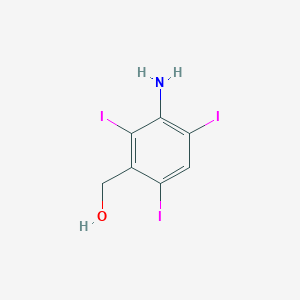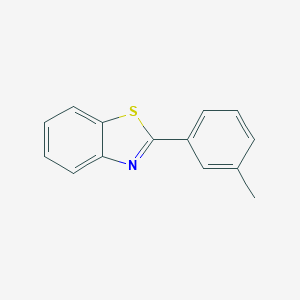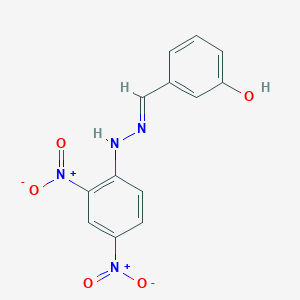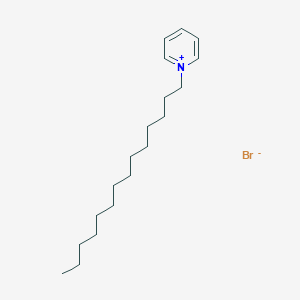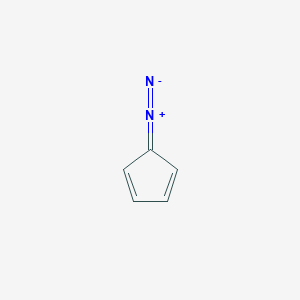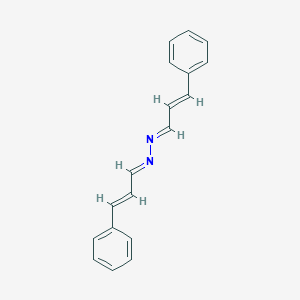
Cinnamaldehyde azine
Übersicht
Beschreibung
Synthesis Analysis
Cinnamaldehyde can be synthesized through various reactions, including the reaction of benzaldehyde and acetaldehyde in the presence of sodium hydroxide, with benzene acting as a catalyst, achieving a recovery rate of 56.67% under optimum conditions (Liu Xue-mei, 2005). Another method involves the aldol reaction, where factors like the catalyst type, temperature, and molar ratio of benzaldehyde to acetaldehyde are critical for maximizing the yield, which can reach up to 76% under specific conditions (Yan Shun-shengb, 2012).
Molecular Structure Analysis
Cinnamaldehyde and its derivatives exhibit diverse molecular structures, enabling their participation in various chemical reactions. For instance, cinnamaldehyde derivatives synthesized through an oxidative Heck reaction exhibit unique α,β-unsaturated aldehyde structures, which are pivotal in further synthetic applications (Anneli Nordqvist et al., 2011).
Chemical Reactions and Properties
Cinnamaldehyde undergoes numerous chemical reactions, including 1,3-dipolar cycloaddition reactions with azomethine ylides, leading to highly functionalized hexahydro-1H-pyrrolizine (B. Hong et al., 2008). These reactions underscore its chemical versatility and potential for creating complex molecular architectures.
Physical Properties Analysis
The physical properties of cinnamaldehyde derivatives can be significantly altered through chemical modifications. For instance, the cross-linking of wheat gliadins with cinnamaldehyde enhances the physical performance of cast wheat gliadin films, affecting properties like water resistance and mechanical strength (M. P. Balaguer et al., 2011).
Chemical Properties Analysis
The chemical properties of cinnamaldehyde derivatives enable a wide range of applications. For example, the preparation of chitosan films with cinnamaldehyde nanoemulsions demonstrates how cinnamaldehyde's antimicrobial properties can be harnessed, leading to films with good antimicrobial activity, particularly against fungi (Huanle Chen et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cancer Chemotherapy :
- Cinnamaldehyde and its derivatives have been studied for their potential in developing anticancer drugs. They are known for their oxidative and antioxidative properties, contributing to their effectiveness in chemotherapy. These compounds have shown to induce apoptosis in cancer cells and have regulatory effects on cancer cell invasion and metastasis. Specific cancers like breast, prostate, colon, leukemia, hepatocellular carcinoma, and oral cancer have been studied in relation to cinnamaldehyde's therapeutic effects (Hong et al., 2016).
Antimicrobial and Antifungal Applications :
- Cinnamaldehyde exhibits antimicrobial properties against various pathogenic bacteria in animal feeds and human foods, as well as antifungal effects against Aspergillus niger. It's considered a potential natural replacement for chemical synthetic preservatives (Friedman, 2017); (Sun et al., 2020).
Anti-inflammatory Agent :
- It has been identified as an effective anti-inflammatory agent for treating allergic rhinitis in a rat model. It reduced vascular congestion, plasma cell, eosinophil, and inflammatory cell infiltration into the lamina propria (Hancı et al., 2016).
Diabetes Management :
- Cinnamaldehyde has been recognized for its glucolipid lowering effects and potential role in the management of diabetes and its complications. It improves glucose and lipid homeostasis in diabetic animals, suggesting it could be a new option for diabetic intervention (Zhu et al., 2017).
Feedlot Cattle Diet Supplementation :
- It can alter rumen fermentation by inhibiting selected ruminal microbes, which may improve growth performance and feed efficiency of animals. Its supplementation in feedlot cattle diets has shown to influence intake, growth performance, and blood metabolites (Yang et al., 2010a); (Yang et al., 2010b).
Antimycobacterial Activity :
- Cinnamaldehyde has demonstrated antimycobacterial activity and is comparable with some first-line anti-TB antibiotics. It suggests a potential mechanism of action involving the activation of the cell membrane stress sensing and envelope preserving system (Sawicki et al., 2018).
Neuroprotection :
- It has shown protective effects against glutamate-induced oxidative stress and apoptosis in PC12 cells, indicating potential use in protecting against brain oxidative stress and related disorders (Lv et al., 2017).
Controlled Release Systems :
- Research has been conducted to develop oxide-based constructs for the controlled release of cinnamaldehyde, which is of great interest to the food and pharmaceutical industries due to its antibacterial, antifungal, and anti-inflammatory properties (Cionti et al., 2021).
Vasodilator and Anticancer Effects :
- Studies have explored its vasodilator and anticancer effects, particularly focusing on its acute relaxing properties and its potential use in relieving coronary vasospasm and therapeutic drug delivery (Raffai et al., 2014).
Effects on Oxidative Stress and Metabolic Syndrome :
- Cinnamaldehyde has beneficial effects against oxidative stress and nitric oxide metabolites in the brain of aged rats fed with a long-term, high-fat diet, supporting its use against brain disorders associated with metabolic syndrome and aging (Ataie et al., 2019).
Zukünftige Richtungen
Azines have received increased attention due to their biological, chemical, and materials properties . They have potential applications in developing metal–organic frameworks (MOFs), covalent organic frameworks (COFs), energetic materials, and chemosensors . A study on an azine-linked pyrene–cinnamaldehyde hybrid showed evidence of solvent-dependent charge-transfer-coupled excimer emission , suggesting potential future directions in studying the photophysical properties of azine compounds.
Eigenschaften
IUPAC Name |
(E,E)-3-phenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]prop-2-en-1-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-3-9-17(10-4-1)13-7-15-19-20-16-8-14-18-11-5-2-6-12-18/h1-16H/b13-7+,14-8+,19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBXLDBZXACZIE-MKXOLOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde azine | |
CAS RN |
1568-11-2 | |
| Record name | Cinnamaldehyde azine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnamaldehyde azine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



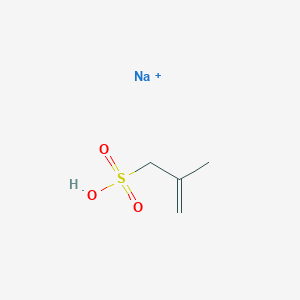
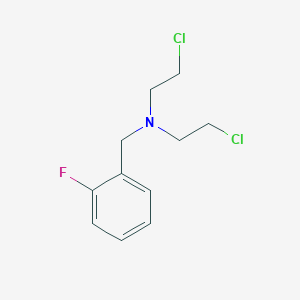
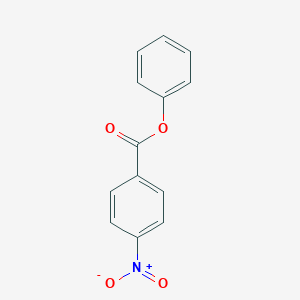

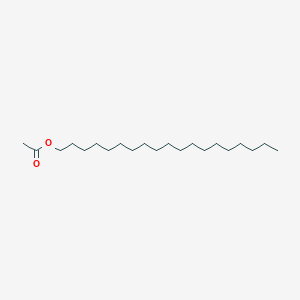
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
